molecular formula C26H22O8 B070165 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

Cat. No.: B070165
M. Wt: 462.4 g/mol
InChI Key: HUHVPBKTTFVAQF-YGWSKSRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose can be found online . It is recommended for research and development use only and is not intended for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose typically involves the benzoylation of alpha-L-ribofuranose. The process begins with the protection of the hydroxyl groups on the ribofuranose molecule. Benzoyl chloride is commonly used as the benzoylating agent, and the reaction is carried out in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction restores the original hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is unique due to its specific stereochemistry and the presence of benzoyl groups, which provide stability and protection during chemical reactions. This makes it particularly useful in the synthesis of nucleosides and other biologically active molecules .

Properties

IUPAC Name

[(2S,3R,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHVPBKTTFVAQF-YGWSKSRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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